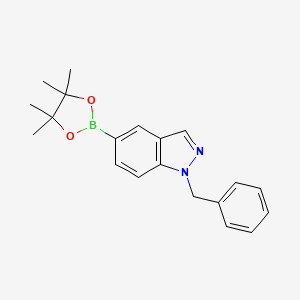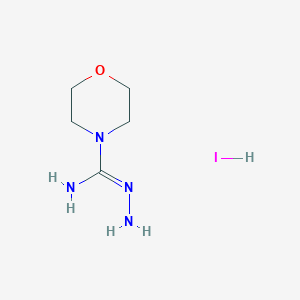
4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. The compound has been studied for its potential applications in different fields, including medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole has been studied for its potential applications in different fields. In medicine, the compound has been investigated for its anticancer properties. Studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis. In agriculture, the compound has been studied for its potential use as a herbicide. The compound has been shown to be effective in controlling the growth of weeds. In materials science, the compound has been studied for its potential use in the synthesis of new materials.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, including proteases and kinases. The compound has also been shown to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole can have both biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. The compound has also been shown to induce apoptosis in cancer cells, which can lead to the death of the cells. In addition, the compound has been shown to have herbicidal properties, which can lead to the inhibition of weed growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole in lab experiments is its potential applications in different fields. The compound has been studied for its potential use in medicine, agriculture, and materials science. In addition, the compound is relatively easy to synthesize using different methods. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to be toxic to certain organisms, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole. One direction is to further investigate the mechanism of action of the compound. This can help to identify potential targets for the compound and improve its efficacy in different applications. Another direction is to study the potential use of the compound in combination with other compounds. This can help to improve the efficacy of the compound in different applications. Finally, there is a need to investigate the potential toxicity of the compound in different organisms, which can help to identify potential limitations in its use.
Métodos De Síntesis
The synthesis of 4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole has been achieved using different methods. One of the most common methods involves the reaction of 4-bromo-1-butylpyrazole with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain the desired compound.
Propiedades
IUPAC Name |
4-bromo-1-butyl-3-(ethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-3-5-6-13-7-9(11)10(12-13)8-14-4-2/h7H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJZXZHCCZCVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-butyl-3-(ethoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2585708.png)
![1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2585710.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide](/img/structure/B2585711.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2585714.png)

![N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2585718.png)
![N'-(3,5-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide](/img/structure/B2585720.png)
![ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2585722.png)
![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2585725.png)
![Methyl 2-methyl-5-[(2-methyl-5-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2585727.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]pyrimidine-4-carboxylic acid](/img/structure/B2585728.png)

![6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2585730.png)